molecular formula C10H10Cl2N2O B8498122 2-Oxazolemethanamine, 5-(4-chlorophenyl)-, monohydrochloride CAS No. 64639-74-3

2-Oxazolemethanamine, 5-(4-chlorophenyl)-, monohydrochloride

Cat. No. B8498122
M. Wt: 245.10 g/mol
InChI Key: CLPDHIHTDZEVBX-UHFFFAOYSA-N
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Patent
US04101660

Procedure details

A solution of 3.4 g of N-[5-(4-chlorophenyl)-2-oxazolyl]methylphthalimide and 0.55 g of 100% hydrazine hydrate in 50 ml of ethanol was heated at reflux for one hour. At the end of this period, the formed precipitate was filtered off, and the filtrate was evaporated to dryness in vacuo. The residue was shaken with 2N HCl - chloroform and the 2N HCl - layer was evaporated to dryness under vacuo. The residue was recrystallized from ethanol to give 1.9 g (78 percent) of 2-aminomethyl-5-(4-chlorophenyl) oxazole hydrochloride, M.P. 200° C (decomposition).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:12][C:11]([CH2:13][N:14]3C(=O)C4=CC=CC=C4C3=O)=[N:10][CH:9]=2)=[CH:4][CH:3]=1.O.NN>C(O)C>[ClH:1].[NH2:14][CH2:13][C:11]1[O:12][C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)=[CH:9][N:10]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CN=C(O1)CN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
0.55 g
Type
reactant
Smiles
O.NN
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The residue was shaken with 2N HCl - chloroform
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
At the end of this period, the formed precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the 2N HCl - layer was evaporated to dryness under vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC=1OC(=CN1)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 154.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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